4-amino-N-(furan-2-ylmethyl)pyrimido[1,2-a]benzimidazole-3-carboxamide
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Overview
Description
The compound “4-amino-N-(furan-2-ylmethyl)pyrimido[1,2-a]benzimidazole-3-carboxamide” is a nitrogen-containing heterocyclic compound . These types of compounds are the basis of many natural and synthetic biologically active substances . More than two-thirds of the known drugs used in clinical practice contain heterocyclic and, above all, nitrogen-containing fragments within their structure .
Synthesis Analysis
The synthesis of pyrimido[1,2-a]benzimidazoles has been a topic of interest over the last decade . The review presents data on the synthesis as well as studies of biological activity of new derivatives of pyrimido[1,2-a]benzimidazoles .Molecular Structure Analysis
The molecular structures optimized by DFT were consistent with the crystal structures determined by single crystal X-ray diffraction .Chemical Reactions Analysis
The creation of pyrimidobenzimidazoles based on α,β-unsaturated carbonyl compounds can be considered an effective approach .Physical and Chemical Properties Analysis
The compound has a molecular weight of 302.338 .Scientific Research Applications
Synthesis and Chemical Reactivity
4-amino-N-(furan-2-ylmethyl)pyrimido[1,2-a]benzimidazole-3-carboxamide is part of a broader category of compounds with significant interest in synthetic chemistry due to their potential as intermediates in the synthesis of complex heterocyclic systems. For example, a related compound, 3-amino-4-(2-benzimidazolyl)furazan, was synthesized through reactions involving aromatic amines and hydrazines, showcasing the versatility of these compounds in forming amidines and amidrazones with potential therapeutic applications (Sergievskii et al., 2001).
Antiprotozoal Activity
Compounds within the same chemical family have demonstrated significant antiprotozoal activity, making them subjects of interest for developing new treatments for protozoal infections. For instance, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines exhibited strong DNA affinities and showed in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, highlighting their potential as antiprotozoal agents (Ismail et al., 2004).
DNA-Binding Properties
The interest in such compounds also extends to their DNA-binding properties, as seen in studies exploring the incorporation of furan amino acids into DNA-binding hairpin polyamides. These studies reveal the structural adaptability of furan-containing compounds for molecular recognition, offering insights into designing more effective DNA-binding agents (Muzikar et al., 2011).
Antimicrobial Activity
Moreover, derivatives of similar structural frameworks have been evaluated for their antimicrobial properties. The synthesis and study of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides provided compounds that exhibited more significant activity than reference drugs against strains of Proteus vulgaris and Pseudomonas aeruginosa, indicating their potential as antimicrobial agents (Kolisnyk et al., 2015).
Mechanism of Action
Future Directions
Given the wide variety of components for condensation with the participation of 2-aminobenzimidazole, as well as the existence of effective catalytic systems, the creation of pyrimidobenzimidazoles based on α,β-unsaturated carbonyl compounds can be considered an effective approach . This could be a potential future direction for research in this area.
Properties
IUPAC Name |
4-amino-N-(furan-2-ylmethyl)pyrimido[1,2-a]benzimidazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2/c17-14-11(15(22)18-8-10-4-3-7-23-10)9-19-16-20-12-5-1-2-6-13(12)21(14)16/h1-7,9H,8,17H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEGKZHRAALEQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=C(C=N3)C(=O)NCC4=CC=CO4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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